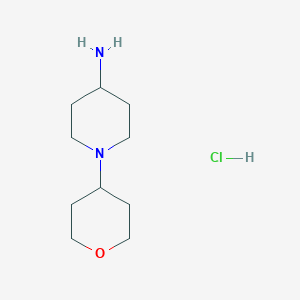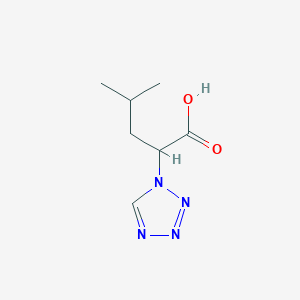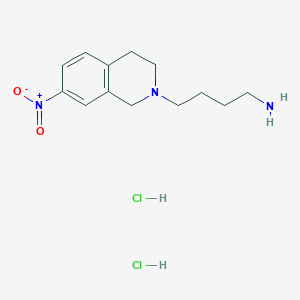
2-(4-Aminobutyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Übersicht
Beschreibung
2-(4-Aminobutyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline dihydrochloride (abbreviated as 2-ABI-7-NTHQDHC) is a compound that has been used in scientific research for a variety of applications, including drug development and biochemical analysis. It is a derivative of tetrahydroisoquinoline, a type of heterocyclic compound with a cyclic structure that contains nitrogen, carbon, and hydrogen atoms. It has a molecular weight of 336.24 g/mol and a melting point of 188–190 °C.
Wissenschaftliche Forschungsanwendungen
Neuroprotective and Antiaddictive Properties
1MeTIQ, an endogenous amine and a member of the unsubstituted non-catechol tetrahydroisoquinoline family present in the mammalian brain, has been highlighted for its neuroprotective, antiaddictive, and antidepressant properties. Studies have suggested that 1MeTIQ's neuroprotection against various neurodegenerative diseases involves MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system. Additionally, its potential as an antidepressant and antiaddictive drug has been demonstrated in animal models, indicating its significant therapeutic effects may be coupled with gentle activation of the monoaminergic system in the brain (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Anticancer Properties
Tetrahydroisoquinolines have also been studied for their role in cancer therapy. The US FDA's approval of trabectedin for the treatment of soft tissue sarcomas represents a significant milestone in anticancer drug discovery. These compounds have shown promising results in various therapeutic areas, particularly in cancer and central nervous system disorders. The patents covered between 2010 and 2015 include several on specific THIQs of clinical importance, underscoring their potential as novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Therapeutic Potential Beyond Neurology and Oncology
The therapeutic potential of tetrahydroisoquinolines extends beyond neurology and oncology. Research has indicated their possible application in treating infectious diseases like malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis. The versatility of THIQ derivatives in synthesizing various therapeutic activities highlights the scope of drug discovery in infectious diseases as well (Singh & Shah, 2017).
Wirkmechanismus
Target of Action
The primary target of 2-(4-Aminobutyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline dihydrochloride is related to the polyamine system . Polyamines are small cationic molecules required for cellular proliferation and are detected at higher concentrations in most tumor tissues, compared to normal tissues .
Mode of Action
The compound is able to arrest proliferation in cell lines by depleting intracellular polyamine levels . It enters mammalian cells via the polyamine transport system .
Biochemical Pathways
The compound affects the polyamine biosynthetic pathway, which is very active during the growth of various cancer cells . Polyamines are often present at high concentrations in rapidly dividing tumor cells and growing tissues . The compound increases the expression of antizyme, a protein that inhibits polyamine biosynthesis and transport, thus exhibiting a regulatory effect on cell proliferation .
Pharmacokinetics
Similar compounds like ibuprofen demonstrate marked stereoselectivity in their pharmacokinetics . Substantial unidirectional inversion of the R-(-) to the S-(+) enantiomer occurs .
Result of Action
The result of the compound’s action is the arrest of proliferation in cell lines by depleting intracellular polyamine levels . This can lead to the induction of oxidative stress in mitochondria at low concentrations .
Action Environment
It’s known that the compound enters mammalian cells via the polyamine transport system . Environmental factors that could potentially influence the compound’s action, efficacy, and stability might include the concentration of polyamines in the cell and the presence of other molecules that interact with the polyamine transport system.
Eigenschaften
IUPAC Name |
4-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c14-6-1-2-7-15-8-5-11-3-4-13(16(17)18)9-12(11)10-15;;/h3-4,9H,1-2,5-8,10,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAITRWRECHVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])CCCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3162108.png)
![5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B3162114.png)





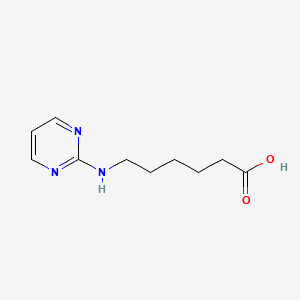
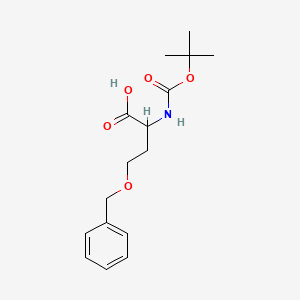

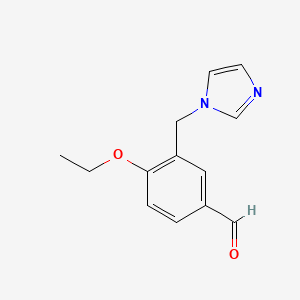
![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)
